molecular formula C16H16F3N3O3 B2834255 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034243-90-6

3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2834255
CAS No.: 2034243-90-6
M. Wt: 355.317
InChI Key: GSUVEEBRCYGOHG-UHFFFAOYSA-N
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Description

3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a benzoyl moiety, a piperidine ring, and an imidazolidine-2,4-dione core. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound.

    Introduction of the Trifluoromethylbenzoyl Group: This step often involves the acylation of the piperidine ring using 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.

    Formation of the Imidazolidine-2,4-dione Core: The final step involves the cyclization of the intermediate with urea or a similar reagent under acidic or basic conditions to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine-2,4-dione ring, potentially converting them to hydroxyl groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Hydroxyl derivatives of the imidazolidine-2,4-dione ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar compounds include:

    4-(Trifluoromethyl)benzoyl derivatives: These compounds share the trifluoromethylbenzoyl group but differ in the other parts of their structure.

    Piperidine derivatives: Compounds with a piperidine ring but different substituents.

    Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione core but have different substituents.

Compared to these similar compounds, 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to the combination of its trifluoromethylbenzoyl group, piperidine ring, and imidazolidine-2,4-dione core, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c17-16(18,19)11-3-1-10(2-4-11)14(24)21-7-5-12(6-8-21)22-13(23)9-20-15(22)25/h1-4,12H,5-9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUVEEBRCYGOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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